Aldoclor

Description

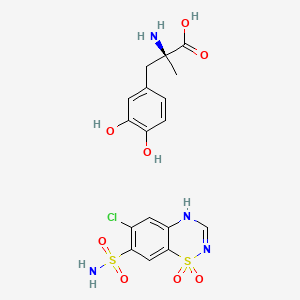

Structure

2D Structure

Properties

Molecular Formula |

C17H19ClN4O8S2 |

|---|---|

Molecular Weight |

506.9 g/mol |

IUPAC Name |

(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;6-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide |

InChI |

InChI=1S/C10H13NO4.C7H6ClN3O4S2/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h2-4,12-13H,5,11H2,1H3,(H,14,15);1-3H,(H,10,11)(H2,9,12,13)/t10-;/m0./s1 |

InChI Key |

SCJYBEPFUOGAME-PPHPATTJSA-N |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N.C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N=CN2 |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N=CN2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Aldoclor and Its Structural Analogues

Retrosynthetic Analysis and Strategic Disconnections in Aldoclor Synthesis

Retrosynthetic analysis is a foundational technique in synthetic organic chemistry for devising synthesis plans. It involves the deconstruction of a target molecule into simpler, commercially available precursors through a series of logical bond disconnections.

Methyldopa (B1676449): The key structural features of Methyldopa, an α-amino acid, are the catechol ring, a quaternary α-carbon, and an amino group. A primary retrosynthetic disconnection targets the Cα-Cβ bond, leading to precursors such as a substituted phenylacetone (B166967) derivative. Another strategic disconnection is of the Cα-N bond, suggesting a pathway originating from an α-halopropionate. A common retrosynthetic approach for L-Methyldopa identifies 3,4-dimethoxyphenylacetone (B57033) as a key precursor. This simplifies the target molecule by removing the complexities of the chiral amino acid functionality in the initial steps.

Chlorothiazide (B1668834): The core of Chlorothiazide is a benzothiadiazine dioxide scaffold. A logical retrosynthetic disconnection involves cleaving the heterocyclic ring at the C-N and S-N bonds formed during the final cyclization step. This reveals a key intermediate, 4-amino-6-chlorobenzene-1,3-disulfonamide. Further disconnection of the sulfonamide groups through a functional group interconversion (FGI) leads back to the corresponding sulfonyl chlorides. This pathway ultimately traces back to a simple, readily available starting material: 3-chloroaniline (B41212). chemicalbook.comblogspot.com

Development of Novel Synthetic Routes for this compound and Related Molecular Scaffolds

The development of synthetic routes for the components of this compound has evolved to improve efficiency, safety, and yield.

Methyldopa: Several synthetic routes for Methyldopa have been established. One classical method begins with 3,4-dimethoxyphenylacetone. This precursor undergoes a Strecker-Zelinski reaction with potassium cyanide and ammonium (B1175870) carbonate to form a hydantoin (B18101) intermediate. chemicalbook.com Subsequent hydrolysis of the hydantoin yields the racemic amino acid. Another route starts with 4-hydroxy-3-methoxy phenylacetone, which is converted to an α-amino nitrile using ammonium chloride and potassium cyanide. gpatindia.comyoutube.com

A notable advancement in the synthesis of Methyldopa involves a route that circumvents the use of highly toxic cyanide. This process utilizes Veratraldehyde (3,4-dimethoxybenzaldehyde) and 2-acetylamino methyl propionate (B1217596) as starting materials. google.com The synthesis proceeds through condensation, reduction, and deprotection steps to yield the final product. google.com This cyanide-free route represents a significant improvement in the safety and environmental profile of Methyldopa synthesis.

Chlorothiazide: The most prevalent synthetic route to Chlorothiazide is a linear sequence starting from 3-chloroaniline. blogspot.comyoutube.com This method has remained the standard due to its efficiency and reliability. The development in this area has often focused on the synthesis of related molecular scaffolds and derivatives to explore structure-activity relationships. For instance, the synthesis of Hydrochlorothiazide (B1673439), a more potent analogue, can be achieved by the reduction of the double bond in the thiadiazine ring of Chlorothiazide or by using paraformaldehyde in the cyclization step with 4-amino-6-chlorobenzene-1,3-disulfonamide. chemicalbook.com

Exploration of Catalytic Systems in this compound Synthesis

While some steps in the synthesis of this compound's components rely on stoichiometric reagents, catalytic methods are employed to enhance efficiency and selectivity.

Chlorothiazide: The traditional synthesis of Chlorothiazide does not prominently feature catalytic steps; it relies on strong reagents like chlorosulfonic acid and formic acid. chemicalbook.comblogspot.com However, the broader field of sulfonamide and heterocyclic chemistry has seen significant exploration of catalytic systems. Modern organic synthesis often employs transition-metal catalysts for C-N and C-S bond formations, which could theoretically be applied to develop novel, more efficient routes to Chlorothiazide and its analogues. For example, catalytic reductive alkylation has been used to modify the N(3) position of related benzothiadiazine 1,1-dioxide scaffolds. mdpi.com

Stereoselective and Regioselective Synthetic Approaches

Control over stereochemistry and regiochemistry is critical in the synthesis of pharmaceuticals to ensure the desired therapeutic effect.

Methyldopa: The therapeutic activity of Methyldopa resides exclusively in the L- or (S)-enantiomer. acs.orgwikipedia.org Therefore, stereoselectivity is a paramount concern in its synthesis. The classical synthetic routes produce a racemic mixture of Methyldopa, which must then be resolved. chemicalbook.com This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as (-)-1-phenylethylamine or camphosulfonic acid. chemicalbook.comgpatindia.com The desired diastereomer is then isolated through crystallization, and the L-enantiomer of Methyldopa is liberated by acid hydrolysis. chemicalbook.com More advanced approaches focus on asymmetric synthesis, aiming to produce the desired enantiomer directly, thus avoiding the loss of 50% of the material as the unwanted D-isomer. acs.orgnih.gov

Chlorothiazide: The synthesis of Chlorothiazide demonstrates excellent regioselectivity. The first step involves the reaction of 3-chloroaniline with excess chlorosulfonic acid. chemicalbook.comnih.gov The amino group (-NH₂) and the chloro group (-Cl) on the aromatic ring direct the incoming electrophile (the chlorosulfonyl group, -SO₂Cl). Both are ortho-, para-directing groups. The strong activating and directing effect of the amino group ensures that the two sulfonyl chloride groups are introduced regioselectively at the positions ortho and para to the amino group (positions 4 and 6), leading to the formation of 4-amino-6-chlorobenzene-1,3-disulfonyl dichloride with high specificity. gpatindia.com

Precursor Chemistry and Intermediate Transformation Mechanisms in this compound Assembly

The assembly of each component of this compound involves specific precursors and a sequence of chemical transformations with well-defined intermediates and mechanisms.

Methyldopa:

Precursors: Key starting materials vary by the chosen route and include 3,4-dimethoxyphenylacetone, 4-hydroxy-3-methoxy phenylacetone, or Veratraldehyde. chemicalbook.comgpatindia.comgoogle.com Other reagents include potassium cyanide, ammonium carbonate, and hydrobromic acid. chemicalbook.com

Intermediates: In the Strecker-based synthesis, the key intermediates are an α-amino nitrile, which is then converted to a hydantoin derivative (4-methyl-4-(3,4-dimethoxybenzyl)hydantoin). chemicalbook.comgpatindia.com This is subsequently hydrolyzed to the racemic amino acid, N-acetylated, and then resolved. chemicalbook.com

Transformation Mechanisms: The synthesis involves several classic organic reactions. The Strecker-Zelinski reaction mechanism involves the formation of an imine from the ketone, followed by nucleophilic attack by cyanide to form the α-amino nitrile, which then cyclizes to the hydantoin. chemicalbook.comyoutube.com The final step involves hydrolysis of both the amide bonds within the hydantoin ring and the demethylation of the protected catechol group using a strong acid like hydrobromic acid. chemicalbook.comgoogle.com

Chlorothiazide:

Precursors: The primary precursor is 3-chloroaniline. blogspot.comyoutube.com Other essential reagents include chlorosulfonic acid, ammonia (B1221849), and formic acid. blogspot.comyoutube.com

Intermediates: The synthesis proceeds through two key, isolable intermediates. The first is 4-amino-6-chlorobenzene-1,3-disulfonyl dichloride, formed from the initial reaction. blogspot.com Treatment with ammonia converts this into the second intermediate, 4-amino-6-chlorobenzene-1,3-disulfonamide. blogspot.com

Transformation Mechanisms: The first step is an electrophilic aromatic substitution (chlorosulfonation) on the activated 3-chloroaniline ring. The resulting sulfonyl chloride groups then undergo nucleophilic acyl substitution with ammonia to form the disulfonamide. The final step is a cyclization reaction where the disulfonamide is heated with formic acid. chemicalbook.comyoutube.com This involves a condensation reaction between one of the sulfonamide groups and the amino group, facilitated by formic acid, to form the six-membered thiadiazine ring. youtube.com

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net

Methyldopa: The synthesis of Methyldopa provides a clear example of the application of green chemistry principles. Traditional routes that employ the Strecker reaction use potassium cyanide, a highly toxic reagent. chemicalbook.comgpatindia.com The development of a cyanide-free synthetic pathway starting from Veratraldehyde is a significant advancement in line with the green chemistry principle of "Less Hazardous Chemical Syntheses." google.com This alternative route enhances the safety for chemical operators and reduces the potential for environmental contamination. Furthermore, research into using supercritical fluids with ethanol (B145695) as a co-solvent for processing Methyldopa points towards greener downstream processing methods. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques for Aldoclor

Chromatographic Methodologies for Qualitative and Quantitative Analysis of Aldoclor

Chromatographic techniques are paramount for the separation and quantification of the individual components of this compound from its dosage form and from potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are two of the most powerful and widely utilized methods in this regard.

Reverse-phase high-performance liquid chromatography (RP-HPLC) stands as a robust and reliable method for the simultaneous estimation of methyldopa (B1676449) and hydrochlorothiazide (B1673439) in pharmaceutical dosage forms. japer.injaper.in The development and validation of these methods are critical to ensure their accuracy, precision, and reproducibility.

A common approach involves the use of a C8 or C18 column with a mobile phase consisting of a mixture of a buffer solution and an organic modifier. japer.inwjpps.comnih.gov For instance, one validated method utilizes a Hypersil BDS C8 column with a mobile phase of mixed phosphate (B84403) buffer (pH 5.5) and acetonitrile (B52724) in a 50:50 v/v ratio, delivered at a flow rate of 1.0 ml/min. japer.injaper.in Detection is typically carried out using a UV-Visible detector at a wavelength where both components exhibit significant absorbance, such as 287 nm. japer.injaper.in Under these conditions, well-resolved peaks for methyldopa and hydrochlorothiazide can be obtained with typical retention times of approximately 2.17 minutes and 3.56 minutes, respectively. japer.injaper.in

Method validation is performed in accordance with International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, robustness, and specificity. japer.in Linearity is established by analyzing a series of solutions of known concentrations. For methyldopa, the calibration curve is typically linear over a concentration range of 62.5-375.0 µg/ml, while for hydrochlorothiazide, the range is 6.25 to 37.5 µg/ml. japer.injaper.in The accuracy of the method is confirmed by recovery studies, with recovery values typically falling within the 98% to 102% range, indicating the method's suitability for the accurate quantification of both drugs in their dosage forms. japer.in

| Parameter | Methyldopa | Hydrochlorothiazide | Reference |

| Linearity Range | 62.5-375.0 µg/ml | 6.25-37.5 µg/ml | japer.injaper.in |

| Accuracy (Recovery) | 98-102% | 98-102% | japer.in |

| Retention Time | ~2.17 min | ~3.56 min | japer.injaper.in |

| Detection Wavelength | 287 nm | 287 nm | japer.injaper.in |

This table presents typical validation parameters for an RP-HPLC method for the simultaneous analysis of Methyldopa and Hydrochlorothiazide.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com While less commonly employed for the routine analysis of non-volatile compounds like methyldopa and chlorothiazide (B1668834) without derivatization, GC-MS can be utilized for the identification and quantification of these compounds, particularly in complex matrices or for impurity profiling. semanticscholar.org

For GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of the analytes. The derivatized compounds are then introduced into the GC, where they are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. mdpi.com This provides a unique mass spectrum for each component, which serves as a "fingerprint" for its identification. The high sensitivity and selectivity of GC-MS make it an invaluable tool for the detection of trace-level impurities and for structural elucidation of unknown related substances. semanticscholar.org

Spectroscopic Investigations of this compound Molecular Structure

Spectroscopic techniques provide detailed information about the molecular structure and electronic properties of the active components of this compound. Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental in elucidating the structural features of methyldopa and chlorothiazide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. researchgate.net Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecules of methyldopa and chlorothiazide.

The ¹H NMR spectrum of methyldopa in a suitable deuterated solvent would show characteristic signals for the aromatic protons, the methyl group protons, and the protons of the amino acid moiety. drugbank.comchemicalbook.com Similarly, the ¹H NMR spectrum of hydrochlorothiazide would display signals corresponding to its aromatic protons, the protons on the dihydrothiadiazine ring, and the sulfonamide protons. chemicalbook.comdrugbank.com The chemical shifts, splitting patterns, and integration of these signals allow for the unambiguous assignment of each proton in the molecule. pharxmonconsulting.com

Two-dimensional NMR techniques, such as COSY and NOESY, can be employed to further confirm the structural assignments by identifying proton-proton correlations within the molecules. pharxmonconsulting.com

| Compound | Key ¹H NMR Signals | Reference |

| Methyldopa | Aromatic protons, methyl protons, amino acid protons | drugbank.comchemicalbook.com |

| Hydrochlorothiazide | Aromatic protons, dihydrothiadiazine ring protons, sulfonamide protons | chemicalbook.comdrugbank.com |

This table summarizes the key proton signals expected in the ¹H NMR spectra of Methyldopa and Hydrochlorothiazide.

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. The IR spectrum of hydrochlorothiazide, for instance, exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of its various functional groups. researchgate.net

Key vibrational frequencies for hydrochlorothiazide include those for the N-H stretching of the sulfonamide group, the S=O stretching of the sulfone group, and the C-Cl stretching of the aromatic ring. researchgate.net Similarly, the IR spectrum of methyldopa would show characteristic absorptions for the O-H stretching of the catechol group, the N-H stretching of the amino group, and the C=O stretching of the carboxylic acid group.

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of hydrochlorothiazide shows prominent bands corresponding to the vibrational modes of the molecule, including those for the SO and CCl bonds. researchgate.net

| Compound | Key IR/Raman Vibrational Modes | Reference |

| Methyldopa | O-H (catechol), N-H (amino), C=O (carboxylic acid) | |

| Hydrochlorothiazide | N-H (sulfonamide), S=O (sulfone), C-Cl | researchgate.netresearchgate.net |

This table highlights the characteristic vibrational modes for Methyldopa and Hydrochlorothiazide observed in IR and Raman spectroscopy.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is widely used for the quantitative analysis of methyldopa and hydrochlorothiazide. researchgate.net Both compounds possess chromophores that absorb UV radiation, leading to characteristic absorption spectra.

In a suitable solvent, hydrochlorothiazide exhibits two absorbance maxima at approximately 270 nm and 317 nm. Methyldopa shows a distinct absorbance maximum at around 286 nm. The significant overlap in their UV spectra necessitates the use of derivative spectrophotometry or chemometric methods for their simultaneous determination when present in the same formulation.

The absorption maxima (λmax) are crucial for developing spectrophotometric methods for the quantification of these drugs. Beer's law is typically obeyed over a specific concentration range for both compounds, allowing for their accurate measurement. researchgate.net For example, in one study, Beer's law was followed in the concentration range of 10-60 µg/ml for methyldopa and 2-14 µg/ml for hydrochlorothiazide. researchgate.net

| Compound | UV Absorption Maxima (λmax) | Linearity Range (Beer's Law) | Reference |

| Methyldopa | ~286 nm | 10-60 µg/ml | researchgate.net |

| Hydrochlorothiazide | ~270 nm and ~317 nm | 2-14 µg/ml | researchgate.net |

This table presents the UV-Visible spectroscopic data for Methyldopa and Hydrochlorothiazide, including their absorption maxima and typical linearity ranges.

Mass Spectrometric Approaches for this compound Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable tool for the molecular weight determination and structural elucidation of Methyldopa and Chlorothiazide. Techniques such as electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) provide high sensitivity and specificity for identifying these compounds and analyzing their fragmentation patterns.

Methyldopa Fragmentation: Under positive ion ESI-MS, Methyldopa typically forms a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 212.2. researchgate.netresearchgate.net Collision-induced dissociation (CID) of this precursor ion leads to a characteristic fragmentation pathway. The primary fragmentation event involves the neutral loss of a water molecule (H₂O) and a carboxyl group (CO), resulting in a prominent fragment ion at m/z 166.2. researchgate.netresearchgate.net Another significant fragmentation is the loss of the entire amino acid side chain, leading to the formation of a stable benzyl-type cation. A key product ion is observed at m/z 139.2. researchgate.netresearchgate.net

Chlorothiazide Fragmentation: Chlorothiazide analysis, often performed in negative ion mode, shows a deprotonated molecule [M-H]⁻. The fragmentation of related thiazide diuretics, like hydrochlorothiazide, has been studied, providing insight into the expected pathways for Chlorothiazide. researchgate.net Common fragmentation patterns for thiazide diuretics involve the cleavage of the sulfamoyl group and ruptures within the benzothiadiazine ring structure. For instance, in the analysis of hydrochlorothiazide, a characteristic product ion at m/z 205.2 is observed, corresponding to a specific cleavage of the heterocyclic ring. researchgate.net

The study of these fragmentation pathways is essential for the specific identification of each component in a combined formulation like this compound, especially when analyzed by hyphenated techniques such as LC-MS/MS. High-resolution mass spectrometry (HRMS) further enhances identification by providing accurate mass measurements, which allows for the determination of elemental compositions for both precursor and product ions. nih.govnih.gov

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Reference |

|---|---|---|---|

| 212.2 [M+H]⁺ | 195.2 | NH₃ | researchgate.net |

| 212.2 [M+H]⁺ | 166.2 | HCOOH | researchgate.netresearchgate.net |

| 212.2 [M+H]⁺ | 139.2 | C₃H₇NO₂ | researchgate.netresearchgate.net |

X-ray Diffraction (XRD) and Crystallographic Studies of this compound and Co-Crystals

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. nih.govnih.gov It is vital for characterizing the solid-state properties of pharmaceutical ingredients like Methyldopa and Chlorothiazide, including polymorphism, crystallinity, and crystal habit.

Chlorothiazide Crystallography: The crystal structure of Chlorothiazide has been extensively studied. It is known to exist in different polymorphic forms. For example, one triclinic form (Form I) crystallizes in the P-1 space group. nih.gov High-pressure studies using single-crystal and powder XRD have revealed an isosymmetric phase transition to a second polymorph at 4.4 GPa. rsc.orgresearchgate.net A monoclinic polymorph (Form III), with space group P2₁, has also been identified. nih.gov These studies provide detailed information on unit cell dimensions, bond lengths, and intermolecular interactions, such as hydrogen bonding, which are critical for understanding the drug's physical properties.

Furthermore, Chlorothiazide has been the subject of co-crystal screening studies. Co-crystals have been successfully formed with various coformers like nicotinamide (B372718) and carbamazepine. researchgate.net Single-crystal XRD analysis of these co-crystals reveals that the hydrogen bonding motifs are often altered compared to the pure form, which can influence properties like dissolution rate. researchgate.net

Methyldopa Crystallography: While detailed single-crystal studies are less frequently reported in the readily available literature compared to Chlorothiazide, XRD has been used to assess the solid-state characteristics of Methyldopa in pharmaceutical formulations. For instance, XRD has been employed to observe drug amorphization in Methyldopa granulations, which can significantly impact dissolution and bioavailability. researchgate.net

| Parameter | Form I (triclinic) | Form III (monoclinic) | Reference |

|---|---|---|---|

| Space Group | P-1 | P2₁ | nih.gov |

| a (Å) | 6.7905 (3) | 7.0618 (3) | nih.gov |

| b (Å) | 8.8340 (4) | 6.6521 (3) | nih.gov |

| c (Å) | 9.1415 (4) | 11.3965 (5) | nih.gov |

| α (°) | 100.323 (2) | 90 | nih.gov |

| β (°) | 91.432 (2) | 98.156 (2) | nih.gov |

| γ (°) | 97.641 (2) | 90 | nih.gov |

Hyphenated Techniques for Comprehensive Characterization of this compound

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures like the this compound formulation. Liquid chromatography-mass spectrometry (LC-MS) is particularly well-suited for the simultaneous separation and identification of Methyldopa and Chlorothiazide.

Several liquid chromatographic methods have been developed for the concurrent determination of Methyldopa and thiazide diuretics. nih.govnih.govoup.com These methods typically employ a reverse-phase C18 column for separation. nih.govoup.com The mobile phase often consists of an aqueous buffer (like acetic acid) and an organic modifier such as methanol. nih.govoup.com

When coupled with a mass spectrometer (LC-MS or LC-MS/MS), this separation allows for highly selective and sensitive quantification of both parent drugs and any potential impurities or degradation products. researchgate.netresearchgate.net The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for Methyldopa and Chlorothiazide are monitored, providing excellent specificity and minimizing matrix interference. researchgate.net This approach is the gold standard for quantitative bioanalytical assays and can be applied to quality control of the finished pharmaceutical product. researchgate.net

| Technique | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| LC-UV | Reverse Phase C18 | Acetic acid-methanol-water | UV at 280 nm | nih.govoup.com |

| LC-MS/MS | Zorbax SB-C18 | Acetonitrile and 0.2% formic acid in water | ESI-MS/MS (MRM mode) | researchgate.net |

| HPLC-ESI-MS/MS | Reversed-phase Polaris 5 C18-A | Methanol with 0.1% formic acid and 5mM aqueous ammonium (B1175870) formate | ESI-MS/MS (MRM mode) | researchgate.net |

Molecular Interaction and Mechanistic Investigations of Aldoclor

Biochemical Mechanisms of Aldoclor's Constituent Components at the Molecular Level

The individual components of this compound exert their effects through specific biochemical interactions.

Enzyme Inhibition Kinetics and Substrate Binding Dynamics by Methyldopa (B1676449)

Methyldopa, an analog of DOPA, acts as a prodrug, requiring biotransformation to its active metabolite, alpha-methylnorepinephrine, for its primary therapeutic effects nih.govdrugbank.com. While Methyldopa was initially introduced as a decarboxylase inhibitor, this mechanism alone did not fully explain its antihypertensive effect ahajournals.org. Current understanding indicates that Methyldopa is enzymatically converted to alpha-methylnorepinephrine in the brain, which then acts as an agonist at central inhibitory alpha-2 adrenergic receptors drugbank.comahajournals.org. This stimulation leads to a decrease in sympathetic neuronal outflow and a reduction in vasoconstrictor adrenergic signals, ultimately lowering arterial pressure drugbank.com.

Methyldopa is transported into the central nervous system via an active amino acid transporter trisakti.ac.id. Within adrenergic neurons, it undergoes decarboxylation by aromatic L-amino acid decarboxylase and subsequent hydroxylation by dopamine (B1211576) beta-hydroxylase to form alpha-methylnorepinephrine drugbank.com. Alpha-methylnorepinephrine can also be converted to alpha-methylepinephrine via phenylethanolamine-N-methyltransferase activity drugbank.com. These active metabolites mediate the therapeutic effects by stimulating presynaptic alpha-2 adrenergic receptors in the brainstem drugbank.com.

Beyond its role as a prodrug for alpha-methylnorepinephrine, studies have also investigated Methyldopa's potential interactions with other enzymes and proteins. For instance, Methyldopa has been shown to inhibit macrophage migration inhibitory factor (MIF) tautomerase activity in vitro ebi.ac.uk.

Ion Transport Modulation Mechanisms by Chlorothiazide (B1668834) at a Cellular Level

Chlorothiazide is a thiazide diuretic that primarily functions by inhibiting ion transport in the renal tubules mims.comdrugbank.com. Its main target is the sodium chloride cotransporter (NCC), also known as the thiazide-sensitive transporter, located on the apical membrane of the distal convoluted tubule cells in the kidney drugbank.comproteopedia.orgpharmgkb.org. By binding to and inhibiting NCC, Chlorothiazide prevents the reabsorption of sodium and chloride ions from the tubular lumen mims.comdrugbank.comproteopedia.org. This inhibition increases the delivery of sodium and water to the collecting ducts, leading to increased excretion of sodium, chloride, and water mims.comdrugbank.comproteopedia.org.

The inhibition of the Na-Cl cotransporter by thiazides like Chlorothiazide also indirectly affects other ion transport mechanisms. It can lead to an increase in potassium excretion via the sodium-potassium exchange mechanism drugbank.comproteopedia.org. Additionally, thiazides can influence calcium reabsorption in the distal convoluted tubule, contributing to calcium retention nih.gov.

While the diuretic effect is well-established, the exact mechanism for Chlorothiazide's antihypertensive effect is less understood, although it is known that the excretion of urinary sodium is necessary for blood pressure reduction mims.com. Proposed mechanisms for the antihypertensive effect include actions on carbonic anhydrases in smooth muscle or effects on large-conductance calcium-activated potassium (KCa) channels, which are also found in smooth muscle drugbank.comproteopedia.orgnih.gov. In vitro studies suggest that thiazides can open KCa channels, leading to hyperpolarization of vascular smooth muscle cells and vasorelaxation nih.gov. Chlorothiazide has also been shown to target carbonic anhydrase 1, 2, and 4 proteopedia.org.

Studies in immortalized mouse distal convoluted tubule (MDCT) cells have investigated the cellular mechanisms of Chlorothiazide action on Mg2+ uptake. Acute Chlorothiazide administration stimulated Mg2+ uptake in MDCT cells in a concentration-dependent manner, potentially related to diuretic-induced hyperpolarization of the plasma membrane nih.gov.

Receptor Binding and Ligand-Protein Interaction Studies of this compound Components

The components of this compound engage in specific binding interactions with biological targets.

In Vitro Studies on Molecular Targets and Signaling Pathways (Non-Clinical Cell-Based Models)

In vitro studies using non-clinical cell-based models have provided insights into the molecular targets and signaling pathways affected by Methyldopa and Chlorothiazide.

Methyldopa's primary active metabolite, alpha-methylnorepinephrine, acts as an agonist at central inhibitory alpha-2 adrenergic receptors drugbank.comahajournals.org. These receptors are G protein-coupled receptors that regulate sympathetic outflow drugbank.com. In vitro studies have confirmed the binding of alpha-methylnorepinephrine to alpha-2 adrenergic receptors ahajournals.org.

Beyond its effects on adrenergic receptors, Methyldopa has been investigated for other potential molecular interactions in cell-based models. For example, in vitro studies have shown that Methyldopa can block MHC class II binding to disease-specific antigens in autoimmune diabetes models nih.govdrugdiscoverynews.com. This interaction appears to involve Methyldopa binding directly within the antigen-binding cleft of HLA-DQ8, inhibiting the presentation of certain peptides to T cells nih.gov. This mechanism was demonstrated in vitro using cell-based assays with antigen-presenting cells (APCs) and T cells nih.gov. Methyldopa inhibited T cell activation in a peptide sequence-specific manner nih.gov.

In the context of pregnancy-related hypertension, in vitro studies using human placental cells and endothelial cells have shown that Methyldopa can influence signaling pathways related to vascularization. Methyldopa has been reported to modulate intracellular messengers like cyclic adenosine (B11128) monophosphate (cAMP) and increase vascular endothelial growth factor (VEGF) production in cell culture medium researchgate.net. It has also been shown to decrease placental growth factor researchgate.net.

Chlorothiazide primarily targets the sodium chloride cotransporter (NCC) in renal epithelial cells proteopedia.orgpharmgkb.org. This has been studied extensively in cellular models of kidney tubules nih.gov. In addition to NCC, Chlorothiazide has been shown to inhibit various carbonic anhydrases in vascular tissue drugbank.comproteopedia.org. In vitro studies have also indicated that thiazides can open large-conductance calcium-activated potassium channels in vascular smooth muscle cells nih.gov.

Structural Biology Approaches to this compound-Target Complexes

Structural biology techniques, such as X-ray crystallography, NMR spectroscopy, and cryo-electron microscopy, are crucial for understanding the atomic-level interactions between small molecules and their targets mdpi.compharmasalmanac.com. While specific high-resolution structures of Methyldopa or Chlorothiazide bound to their primary therapeutic targets (alpha-2 adrenergic receptor metabolites for Methyldopa, NCC for Chlorothiazide) were not extensively detailed in the search results, the application of structural biology in elucidating drug-target interactions is a well-established field mdpi.compharmasalmanac.com.

Structural studies have been performed on related systems that provide context for understanding the potential interactions of this compound components. For instance, structural biology has been widely applied to study adrenergic receptors, providing insights into ligand recognition and receptor activation researchgate.net. The crystal structure of HLA-DQ8 was used for molecular docking studies to predict and evaluate the binding of small molecules like Methyldopa to its antigen-binding cleft nih.govdrugdiscoverynews.com. This approach helped identify potential binding sites and understand the mechanism by which Methyldopa interferes with antigen presentation nih.gov. Molecular docking studies have also been used to explore the binding of other compounds to protein targets involved in various signaling pathways researchgate.net.

For Chlorothiazide, structural information regarding its interaction with the sodium chloride cotransporter (NCC) is key to understanding its inhibitory mechanism. While a direct co-crystal structure with NCC was not found, studies on the structure and function of SLC12A3 (the gene encoding NCC) provide the molecular context for Chlorothiazide binding pharmgkb.org. Structural characterization of inclusion complexes of related thiazides, such as hydrochlorothiazide (B1673439) with cyclodextrins, has been performed using experimental and theoretical methods to understand their formulation properties researchgate.net. Additionally, coordination compounds of Chlorothiazide with transition metal ions have been prepared and characterized structurally to investigate their potential as carbonic anhydrase inhibitors nih.govresearchgate.net.

Investigation of this compound Metabolism Pathways in Non-Human Biological Systems (In Vitro/Ex Vivo)

The metabolism of the components of this compound has been investigated in non-human biological systems, primarily to understand their pharmacokinetic fate and the formation of active metabolites.

Methyldopa is known to be extensively metabolized, primarily in the liver and gastrointestinal tract drugbank.commims.com. In non-human systems, similar metabolic pathways are observed. Methyldopa is converted to its active metabolite, alpha-methylnorepinephrine, via decarboxylation and hydroxylation drugbank.com. This biotransformation occurs within adrenergic neurons drugbank.com. Methyldopa is also metabolized to alpha-methyldopa mono-O-sulfate, which is a major circulating metabolite drugbank.com.

Studies in animals have shown that Methyldopa is enzymatically converted to methyldopamine and methylnorepinephrine, and in some areas, to methylepinephrine ahajournals.org. Methylnorepinephrine accumulates in concentrations higher than endogenous norepinephrine (B1679862) levels ahajournals.org. Ex vivo studies using splenocytes from Methyldopa-treated mice have been used to assess the drug's effect on antigen presentation, indicating that intact Methyldopa is needed for interaction with DQ8 nih.gov.

Chlorothiazide, in contrast to Methyldopa, is reported to undergo negligible metabolism mims.comdrugbank.com. Studies indicate that Chlorothiazide is eliminated rapidly by the kidney, with a significant portion of the administered dose excreted unchanged in the urine mims.comdrugbank.com. This lack of significant metabolism in non-human systems aligns with findings in humans.

Computational and Theoretical Chemical Studies of Aldoclor

Quantum Chemical Calculations on Electronic Structure and Reactivity of Aldoclor Components

Molecular Docking and Dynamics Simulations of this compound Components with Putative Binding Partners

Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding affinity and interaction modes of small molecules with biological targets, such as proteins biomolther.orgsemanticscholar.orgnih.govbioinformation.net. Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor, while molecular dynamics simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time nih.govbioinformation.net. These methods are widely used in drug discovery to identify potential drug targets and optimize lead compounds biomolther.orgsemanticscholar.orgnih.govbioinformation.net. Methyldopa (B1676449) is known to target aromatic-L-amino-acid decarboxylase pharmakb.com, and Chlorothiazide (B1668834) is associated with carbonic anhydrase bindingdb.org. While molecular docking and dynamics studies are commonly performed to investigate such interactions nih.govbioinformation.net, detailed research findings from specific simulations involving Methyldopa or Chlorothiazide with their putative binding partners were not provided in the scope of the search results.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogues of this compound Components (Theoretical Predictions)

Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatics technique that develops predictive models correlating chemical structure with biological activity or other properties dokumen.pubnih.govresearchgate.net. By analyzing a series of compounds (analogues) and their measured activities, QSAR models can theoretically predict the properties of new, untested compounds based on their structural features dokumen.pubnih.govresearchgate.net. This approach is valuable for prioritizing synthesis efforts and designing compounds with improved properties dokumen.pubnih.govresearchgate.net. QSAR studies involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods to build predictive models dokumen.pubnih.gov. Although QSAR is a recognized method in the field dokumen.pubnih.govresearchgate.netgoogle.comgoogle.com, and Chlorothiazide's PubChem entry mentions "Exploring QSAR" with certain constants nih.gov, detailed theoretical predictions from QSAR modeling for analogues of Methyldopa or Chlorothiazide were not presented within the provided search results.

Environmental Behavior and Degradation Pathways of Aldoclor

Photodegradation Pathways and Kinetics of Aldoclor in Aquatic Environments

The degradation of chemical compounds in water bodies is significantly influenced by sunlight-induced processes, known as photodegradation. For this compound, both direct and indirect photolysis are key transformation pathways. Direct photolysis occurs when the this compound molecule itself absorbs photons, leading to its decomposition. The rate of this process is dependent on the absorption spectrum of this compound and the intensity of solar radiation.

Indirect photolysis, on the other hand, involves reactive species present in the water that are generated by sunlight. These reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), can significantly accelerate the degradation of this compound. nih.gov The presence of dissolved organic matter (DOM) and nitrate (B79036) ions can also influence photodegradation rates, acting as photosensitizers that promote the formation of ROS. nih.gov

The kinetics of this compound's photodegradation are often described using pseudo-first-order models. The half-life of this compound under various aquatic conditions provides a measure of its persistence. For instance, studies have shown that the half-life can vary significantly depending on factors like water depth, turbidity, and the concentration of photosensitizing substances.

Table 1: Factors Influencing this compound Photodegradation in Aquatic Environments

| Factor | Influence on Photodegradation | Mechanism |

| Sunlight Intensity | Increases degradation rate | Provides the energy for direct and indirect photolysis. |

| Water Depth | Decreases degradation rate with depth | Attenuation of light penetration. |

| Dissolved Organic Matter (DOM) | Can enhance or inhibit degradation | Acts as a photosensitizer to produce ROS, but can also absorb light, shielding this compound. nih.gov |

| Nitrate Ions | Can enhance degradation | Photolysis of nitrate generates hydroxyl radicals. nih.gov |

| pH | Can influence degradation rate | Affects the speciation of this compound and the reactivity of transient species. |

Biodegradation Mechanisms of this compound in Soil and Water Systems

Microbial activity is a primary driver of this compound degradation in both soil and aquatic environments. A diverse range of microorganisms, including bacteria and fungi, can utilize this compound as a source of carbon and energy, leading to its breakdown into simpler, less toxic compounds. This process, known as biodegradation, is crucial for the natural attenuation of this compound in the environment.

The primary mechanisms of this compound biodegradation involve enzymatic reactions. Microorganisms produce specific enzymes, such as oxygenases and hydrolases, that can cleave the chemical bonds within the this compound molecule. The efficiency of biodegradation is influenced by a variety of environmental factors, including soil type, moisture content, temperature, pH, and the availability of other nutrients. mdpi.commdpi.com For example, optimal moisture levels (typically between 50% and 70% of field capacity) are essential for microbial activity and, consequently, for efficient degradation. mdpi.com

In some cases, the initial steps of biodegradation may lead to the formation of intermediate metabolites that can be more persistent or even more toxic than the parent compound. Therefore, understanding the complete biodegradation pathway is essential for a comprehensive environmental risk assessment.

Transport and Sorption Dynamics of this compound in Environmental Compartments

The mobility of this compound in the environment is largely governed by its transport and sorption dynamics. Sorption, the process by which a chemical binds to soil particles, plays a critical role in determining its availability for degradation and its potential to leach into groundwater. The extent of sorption is influenced by the physicochemical properties of both this compound and the soil, including its organic matter content, clay content, and pH.

The transport of this compound can occur through various pathways. In soil, it can be transported dissolved in water (leaching) or attached to eroding soil particles (runoff). In aquatic systems, its movement is dictated by water flow and its partitioning between the water column and sediments. The tendency of this compound to sorb to organic carbon in soil and sediment can significantly reduce its mobility.

Table 2: Key Parameters in this compound Transport and Sorption

| Parameter | Description | Environmental Significance |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | A measure of the tendency of this compound to bind to organic matter in soil. | Higher Koc values indicate stronger sorption and lower mobility. |

| Solubility in Water | The maximum amount of this compound that can dissolve in water. | Higher solubility can lead to increased leaching potential. |

| Vapor Pressure | The tendency of this compound to volatilize from soil or water surfaces. | Can contribute to atmospheric transport. |

Formation and Fate of this compound Degradation Products

The degradation of this compound, through both photodegradation and biodegradation, results in the formation of various transformation products. nih.gov Identifying these degradation products is crucial as they may have their own toxicological and environmental profiles. nih.gov The chemical structures of these products are often the result of specific reactions such as hydrolysis, oxidation, and dechlorination. nih.gov

Table 3: Common Classes of this compound Degradation Products

| Degradation Pathway | Common Reaction Types | Potential Product Classes |

| Photodegradation | Photoinduced hydrolysis, Oxidation, Dechlorination | Hydroxylated derivatives, Dechlorinated analogs, Cleavage products |

| Biodegradation | Enzymatic hydrolysis, Oxidation, Dehalogenation | Carboxylic acids, Phenols, Aromatic ring cleavage products |

Derivatization Strategies for Enhanced Analytical Profiling of Aldoclor

Alkylation and Acylation Reactions for Aldoclor Derivative Formation

Alkylation and acylation are common derivatization techniques used to modify compounds containing active hydrogen atoms, such as amines, hydroxyls, and sulfonamides. For Chlorothiazide (B1668834), the sulfonamide group (-SO₂NH₂) is a primary target for these reactions.

Alkylation involves the replacement of a hydrogen atom with an alkyl group. This can be particularly useful for improving the volatility of polar compounds like Chlorothiazide, making them more suitable for analysis by gas chromatography-mass spectrometry (GC-MS). Studies on other thiazide diuretics, including Chlorothiazide, have demonstrated the use of methylation with methyl iodide as a derivatization method for GC-MS analysis in doping control dshs-koeln.denih.govnih.gov. This process typically involves reacting the diuretic with methyl iodide in the presence of a base, such as potassium carbonate, to methylate the acidic protons, including those on the sulfonamide group dshs-koeln.de. Extractive alkylation, where derivatization occurs simultaneously with extraction into an organic solvent, has also been applied to diuretics like Chlorothiazide for GC-MS screening nih.gov.

Acylation involves the introduction of an acyl group, often through reaction with acid anhydrides or acid chlorides. Acylation can also increase volatility and improve chromatographic peak shape. Furthermore, introducing chromophoric or fluorophoric acyl groups can enhance detection sensitivity in techniques like high-performance liquid chromatography (HPLC) with UV or fluorescence detection. While specific acylation protocols for Chlorothiazide for analytical enhancement are not widely detailed, the sulfonamide group is reactive towards acylation reagents under appropriate conditions.

Silylation Chemistry for Volatilization and Detection Enhancement of this compound

Silylation is a widely used derivatization technique, especially for GC analysis, to increase the volatility of polar compounds by replacing active hydrogens with silyl (B83357) groups (e.g., trimethylsilyl, TMS). Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and trimethylchlorosilane (TMCS) are commonly employed.

Chlorothiazide, with its sulfonamide -NH₂ group, possesses sites that can be silylated. Silylation can significantly reduce the polarity of the molecule, leading to improved elution and peak shape in GC. Although direct studies on the silylation of Chlorothiazide for analytical profiling were not prominently found, silylation is a standard approach for enhancing the GC suitability of compounds with similar functional groups, including other sulfonamides. nih.gov The resulting silylated derivatives are generally less prone to adsorption on the stationary phase and are more volatile, allowing for lower detection limits and better resolution in GC-MS analysis.

Chemo- and Regioselective Derivatization Methodologies for this compound Metabolites

Analytical profiling of this compound (Chlorothiazide) in biological or environmental samples often requires the analysis of its metabolites. Metabolites may have different functional groups or modifications compared to the parent compound, necessitating selective derivatization strategies. Chemo- and regioselective derivatization aim to specifically target certain functional groups or positions within a molecule or a mixture of molecules.

For Chlorothiazide metabolites, which could potentially involve hydroxylation, conjugation (e.g., glucuronidation or sulfation), or other transformations, selective derivatization can be crucial for accurate identification and quantification. For instance, if a metabolite contains a hydroxyl group not present in the parent compound, a derivatization reaction specific to hydroxyls (e.g., acylation or silylation under controlled conditions) could be employed to selectively label the metabolite.

While specific chemo- and regioselective derivatization methods tailored for individual Chlorothiazide metabolites are not detailed in the search results, the principle involves careful selection of derivatization reagents and reaction conditions to react only with the target functional group(s) on the metabolite(s) without affecting other components in the sample matrix or the parent drug itself (if present). This is particularly important when analyzing complex biological samples where numerous endogenous compounds could interfere with the analysis. Techniques like HPLC coupled with sensitive detectors (e.g., fluorescence or mass spectrometry) are often used in conjunction with selective derivatization for the analysis of drugs and their metabolites. For example, pre-column derivatization with fluorescent reagents like fluorescamine (B152294) has been used for the analysis of sulfonamides by HPLC-fluorescence detection, targeting primary amine groups researchgate.netx-mol.netduke.edu. Such approaches could potentially be adapted or developed for Chlorothiazide metabolites possessing primary amine functionalities.

Future Directions and Emerging Research Avenues for Aldoclor

Integration of Advanced Omics Technologies in Aldoclor Research

Genomics could help identify genetic variations that influence individual responses to Methyldopa (B1676449) and Chlorothiazide (B1668834), potentially leading to personalized treatment strategies for hypertension. dokumen.pubnih.gov Proteomics could be employed to study the protein targets and pathways affected by these compounds, offering a more comprehensive understanding of their mechanisms of action and potential off-target effects. nih.gov Metabolomics could provide insights into how these drugs alter metabolic profiles, potentially revealing biomarkers for efficacy or adverse reactions. nih.gov Integrating data from these different omics layers through multi-omics approaches can provide a holistic view of the molecular changes induced by the drug components, aiding in the identification of key biological processes and interactions involved in hypertension treatment. nih.gov

Development of Advanced Analytical Platforms for Trace Analysis of this compound

The ability to accurately detect and quantify chemical compounds at very low concentrations is crucial in various research and regulatory contexts. For the components of this compound, Methyldopa and Chlorothiazide, the development of advanced analytical platforms for trace analysis remains a relevant area. This is important for monitoring drug levels in biological samples, assessing environmental presence, and ensuring quality control of pharmaceutical formulations containing these compounds. ufz.demt.comintertek.comresearchgate.netenv.go.jp

Future research in this area could focus on developing more sensitive and selective analytical techniques, such as hyphenated chromatography-mass spectrometry methods (e.g., LC-MS/MS or GC-MS), optimized for the trace analysis of Methyldopa and Chlorothiazide in complex matrices. ufz.demt.comintertek.com Advancements in sample preparation techniques, such as microextraction methods, could further enhance the sensitivity and efficiency of trace analysis. mt.com The goal is to achieve lower detection limits and improve the accuracy of quantification, which is essential for pharmacokinetic studies, environmental monitoring, and forensic analysis, even for discontinued (B1498344) or less commonly used formulations. mt.comenv.go.jp

Novel Computational Paradigms for Predictive Modeling of this compound's Chemical Behavior

Computational modeling plays an increasingly vital role in modern chemical and pharmaceutical research, allowing for the prediction of molecular properties, interactions, and behavior. osti.govpurdue.edumdpi.comnih.govresearchgate.net For the components of this compound, novel computational paradigms can offer valuable insights without extensive experimental work.

Future directions include applying advanced molecular dynamics simulations and quantum mechanics calculations to better understand the conformational dynamics, reactivity, and interaction of Methyldopa and Chlorothiazide with biological targets or other molecules. mdpi.comresearchgate.net Machine learning algorithms can be trained on existing data to predict the physical and chemical properties of these compounds, their potential interactions with other drugs, or their behavior under different conditions. researchgate.net Predictive modeling can also be used to explore potential degradation pathways or the stability of formulations containing these active ingredients. purdue.edu These computational approaches can accelerate the research process and provide a deeper theoretical understanding of the chemical behavior of this compound's components.

Exploration of this compound in Materials Science or Non-Pharmacological Applications

While this compound was primarily used as a pharmacological agent, the chemical properties of its components, Methyldopa and Chlorothiazide, could potentially be explored in materials science or non-pharmacological applications. This area of research would require a significant shift in focus from their traditional therapeutic use.

One potential avenue in materials science could involve investigating the incorporation of Methyldopa or Chlorothiazide into novel drug delivery systems to improve the solubility, stability, or targeted release of other active compounds. mdpi.com For instance, exploring their interactions with biodegradable polymers or nanomaterials could lead to new formulation strategies. nih.govmdpi.comfrontiersin.org While not a direct "non-pharmacological application" of the combination drug itself, research into the fundamental chemical properties of its components might reveal uses in areas like chemical sensing or as reference standards in analytical chemistry, independent of their physiological effects. mt.com However, specific established non-pharmacological applications for Methyldopa or Chlorothiazide are not widely reported in the current literature.

Multidisciplinary Approaches to Unraveling Complex Chemical Interactions of this compound

Understanding the behavior and effects of drug combinations like this compound necessitates a multidisciplinary approach, integrating expertise from various scientific fields. stikesmuwsb.ac.idpsychiatry.orgresearchgate.net Future research will increasingly rely on collaboration between chemists, biologists, pharmacologists, clinicians, and computational scientists to fully unravel the complex interactions of Methyldopa and Chlorothiazide.

Chemists can contribute by synthesizing modified analogs or exploring new formulations. Biologists and pharmacologists can investigate the in vitro and in vivo effects and mechanisms of action of the components. Computational scientists can provide modeling and simulation support to predict behavior and interactions. osti.govpurdue.edumdpi.comnih.govresearchgate.net Clinical researchers can design studies to understand the effects of these compounds (or similar combinations) in human populations, correlating clinical outcomes with molecular data. researchgate.net This integrated approach is essential for a comprehensive understanding of how the individual components interact with each other and with biological systems, potentially leading to the development of more effective and safer therapeutic strategies in the future, even if involving different drug combinations for hypertension. stikesmuwsb.ac.idpsychiatry.org

Q & A

Basic Research Questions

Q. How can researchers systematically conduct a literature review on Aldoclor to identify knowledge gaps and prioritize research objectives?

- Methodological Answer : Begin by using academic databases (e.g., Google Scholar, PubMed) with advanced search operators (e.g.,

site:for domain-specific searches, Boolean terms like "this compound AND pharmacokinetics") to filter high-impact studies . Prioritize peer-reviewed articles from reputable journals, avoiding non-indexed or unreliable sources. Use citation tracking tools (e.g., "Cited by" in Google Scholar) to map seminal works and recent advancements. Organize findings thematically (e.g., mechanisms, toxicity, synthesis) and apply frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure research questions .

Q. What experimental design principles are critical for studying this compound’s pharmacological mechanisms in vitro and in vivo?

- Methodological Answer : For in vitro studies, ensure dose-response curves are validated using standardized cell lines and controls (e.g., solvent-only controls) to isolate compound-specific effects . For in vivo models, adhere to ethical guidelines for participant/animal selection, including randomization and blinding to reduce bias . Document protocols using the ALCOA framework (Attributable, Legible, Contemporaneous, Original, Accurate) to ensure data integrity . Replicate experiments across independent labs to confirm reproducibility .

Q. How should researchers ensure reproducibility when characterizing this compound’s physicochemical properties?

- Methodological Answer : Follow ICH guidelines for analytical validation, including specificity, linearity, and precision tests for HPLC or mass spectrometry methods . Report detailed synthesis protocols (e.g., solvent purity, reaction temperatures) and characterize compounds using NMR, IR, and X-ray crystallography. Cross-validate results with open-access databases (e.g., PubChem) and share raw data in supplementary materials .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in this compound’s pharmacokinetic data across studies?

- Methodological Answer : Conduct meta-analyses to quantify heterogeneity using tools like RevMan or R’s

metaforpackage, assessing variables such as dosage forms or metabolic pathways . Perform sensitivity analyses to identify confounding factors (e.g., species-specific metabolism, assay variability) . Validate findings through independent replication studies, explicitly reporting limitations (e.g., small sample sizes, batch effects) .

Q. How can researchers optimize computational models to predict this compound’s interactions with novel biological targets?

- Methodological Answer : Use molecular docking software (e.g., AutoDock Vina) with high-resolution protein structures from the PDB database. Calibrate force fields and scoring functions using experimental binding affinity data . Validate predictions with mutagenesis assays or SPR (Surface Plasmon Resonance) to measure binding kinetics. Cross-reference results with cheminformatics platforms like ChEMBL for activity comparisons .

Q. What integrative approaches are recommended for studying this compound’s effects in multi-omics contexts (e.g., transcriptomics, metabolomics)?

- Methodological Answer : Combine RNA-seq data with LC-MS metabolomic profiles to identify pathway-level disruptions. Use bioinformatics tools (e.g., GeneMANIA, MetaboAnalyst) for network analysis and pathway enrichment . Apply machine learning (e.g., Random Forest, SVM) to integrate omics datasets and prioritize biomarkers. Ensure data compatibility by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Guidance for Contradiction Analysis and Methodological Rigor

- Handling Conflicting Evidence : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study validity . Use triangulation (e.g., combining experimental, computational, and clinical data) to strengthen conclusions .

- Ethical and Reporting Standards : Disclose funding sources and potential conflicts of interest. Adhere to journal-specific guidelines for data transparency (e.g., depositing raw spectra in public repositories) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.